molecular formula C17H16O4 B7966181 2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid

Cat. No.: B7966181
M. Wt: 284.31 g/mol
InChI Key: JVXLSLRZGPNSHJ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid is a benzoic acid derivative featuring a substituted benzoyl group at the ortho position of the benzoic acid core. The benzoyl substituent is modified with 3,5-dimethyl and 4-methoxy groups, conferring unique steric and electronic properties.

Properties

IUPAC Name

2-(4-methoxy-3,5-dimethylbenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-10-8-12(9-11(2)16(10)21-3)15(18)13-6-4-5-7-14(13)17(19)20/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXLSLRZGPNSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation reaction, where a benzoyl chloride derivative reacts with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield benzoic acids, while reduction with NaBH4 can produce alcohols .

Scientific Research Applications

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity

Key analogs include 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid , which differ in substituent position and type. Computational docking studies reveal that these analogs exhibit lower ΔGbinding values compared to saccharin and acesulfame, suggesting stronger interactions with taste receptors T1R2 and T1R3. For instance:

  • 2-(4-Methoxybenzoyl)benzoic acid : ΔGbinding = -7.2 kcal/mol (T1R2), -6.8 kcal/mol (T1R3)

Structural and Functional Analogues

(a) 3,5-Dimethoxybenzoic Acid Derivatives
  • This derivative is used in organic synthesis .
(b) Phenoxy-Substituted Benzoic Acids
  • 4-(3,5-Dimethylphenoxy)benzoic acid (CAS 925005-06-7): Replaces the benzoyl group with a phenoxy moiety, altering electronic distribution and reducing steric bulk. This compound is explored in materials science .
(c) Heterocyclic Derivatives
  • Molecular weight: 247.25 g/mol .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid C17H16O4 3,5-dimethyl, 4-methoxybenzoyl 284.31 Discontinued; structural studies
2-(4-Methoxybenzoyl)benzoic acid C15H12O4 4-methoxybenzoyl 256.25 Taste receptor interaction
4-Bromo-3,5-dimethoxybenzoic acid C9H8BrO4 4-bromo, 3,5-dimethoxy 260.06 Organic synthesis
3,5-Dihydroxy-4-methoxybenzoic acid C8H8O5 3,5-dihydroxy, 4-methoxy 184.15 Antioxidant studies
4-(3,5-Dimethylphenoxy)benzoic acid C15H14O3 3,5-dimethylphenoxy 242.27 Synthetic intermediates

Biological Activity

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C16H16O4
  • Molecular Weight : 272.29 g/mol

The presence of methoxy and dimethyl groups contributes to its unique chemical properties, influencing its biological interactions.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 2.2 µM to 5.3 µM in inhibiting cell proliferation in lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-71.2
HCT1163.7
HEK2935.3

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. It demonstrated the ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells. The antioxidative activity was compared favorably against standard antioxidants like N-acetyl-L-cysteine (NAC) .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM . This suggests potential applications in treating bacterial infections.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µM)Reference
Enterococcus faecalis8
Staphylococcus aureus32

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in proliferation and apoptosis. The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation, thereby inducing apoptosis in malignant cells.

Case Studies

  • Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an effective chemotherapeutic agent .
  • Antioxidant Study : Another investigation assessed the antioxidant effects of the compound in HCT116 cells, demonstrating a significant reduction in reactive oxygen species (ROS), which are implicated in various diseases including cancer .

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